In-Depth Technical Guide: 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
In-Depth Technical Guide: 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
Introduction
This technical guide provides a comprehensive overview of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), a synthetic psychedelic tryptamine. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its discovery, history, chemical properties, synthesis, pharmacology, and legal status.
PART 1: Discovery and Historical Context
The Genesis of a Psychedelic Analog
4-Acetoxy-N,N-diethyltryptamine, also known as ethacetin, was first synthesized in 1958 by the renowned Swiss chemist Albert Hofmann at Sandoz Laboratories in Basel, Switzerland.[1][2][3][4] This discovery was not an isolated event but rather a part of a systematic exploration of tryptamine derivatives. Following his groundbreaking synthesis of LSD and the isolation of psilocybin and psilocin from psychedelic mushrooms, Hofmann and his colleague Franz Troxler embarked on creating various analogs to understand their structure-activity relationships.[1][5][6][7]
The synthesis of 4-AcO-DET was a direct extension of the research into psilocybin. The central hypothesis was that, similar to how psilocybin is a prodrug for the active compound psilocin, 4-acetoxy tryptamines would serve as prodrugs for their 4-hydroxy counterparts.[3][8] In the case of 4-AcO-DET, it was expected to hydrolyze in the body into 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), the pharmacologically active agent.[2]
Despite its early synthesis, 4-AcO-DET remained a relatively obscure compound for decades, primarily confined to the annals of chemical literature. It has seen a resurgence in interest in recent years within the context of psychedelic research and as a novel psychoactive substance.[8]
PART 2: Scientific Integrity & Logic
Chemical Properties and Synthesis
Chemical Structure: 4-AcO-DET belongs to the tryptamine class of compounds. Its core is a bicyclic indole heterocycle, with a diethylaminoethyl side chain attached at the third carbon (R3) and an acetoxy functional group at the fourth position (R4).[8] It is the N-substituted diethyl homolog of psilocin (4-HO-DMT) and the acetate ester analog of 4-HO-DET.[8]
| Property | Value |
| IUPAC Name | [3-(2-(Diethylamino)ethyl)-1H-indol-4-yl] acetate |
| Other Names | 4-Acetoxy-N,N-diethyltryptamine, Ethacetin, Ethylacybin |
| Chemical Formula | C16H22N2O2 |
| Molar Mass | 274.364 g·mol−1 |
Caption: Chemical structure of 4-AcO-DET.
Synthesis: The synthesis of 4-AcO-DET and other 4-acetoxy tryptamines has been a subject of interest for researchers. An improved synthesis for the related compound, 4-AcO-DMT, was published by David E. Nichols and his colleagues, suggesting it as a more economical alternative to psilocybin for research purposes.[9][10][11][12] The general synthetic approach often involves the acetylation of the corresponding 4-hydroxy tryptamine.
Experimental Protocol: Acetylation of 4-HO-DET
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Reactant Preparation: 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) is dissolved in a suitable solvent, such as a mixture of benzene and acetic anhydride.
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Catalyst Addition: A catalyst, such as sodium acetate, is added to the solution.
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Reaction: The mixture is subjected to conditions that promote the acetylation of the hydroxyl group. This can involve catalytic hydrogenation to remove a protecting group in the presence of the acetylating agent.[11]
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Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as extraction and chromatography, to yield 4-AcO-DET.
Pharmacology
Mechanism of Action: 4-AcO-DET is believed to act primarily as a partial agonist at the 5-HT2A serotonin receptor.[8] This is a characteristic shared by most classic psychedelics. The psychedelic effects are attributed to the binding efficacy of its active metabolite, 4-HO-DET, at these receptors.[8] However, the precise downstream signaling cascade that leads to the psychedelic experience is still an active area of research.[8]
Caption: Proposed mechanism of action for 4-AcO-DET.
Pharmacokinetics: 4-AcO-DET is considered a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, 4-HO-DET.[2][8] This conversion is thought to occur rapidly through hydrolysis by serum esterases.[2]
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Administration and Dosage: 4-AcO-DET is orally active, with common doses ranging from 10 to 25 mg.[2]
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Onset and Duration: The effects typically last for 4 to 6 hours when taken orally.[2]
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Toxicity: There is limited scientific data on the toxicity and long-term health effects of 4-AcO-DET in humans.[8] It is assumed to have a similar toxicity profile to psilocybin due to their structural similarities.[8]
Legal Status
The legal status of 4-AcO-DET is complex and varies significantly between countries.
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United States: 4-AcO-DET is not explicitly scheduled at the federal level. However, it can be considered an analogue of psilocin (4-HO-DMT), a Schedule I drug, and therefore could be prosecuted under the Federal Analogue Act if intended for human consumption.[8]
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United Kingdom: It is classified as a Class A drug because it is an ester of 4-HO-DET.[8]
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Sweden: 4-AcO-DET was classified as a "health hazard" in 2005, making its sale and possession illegal.[2]
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Other Jurisdictions: It is also controlled in countries such as Germany, Japan, and Switzerland.[8]
PART 3: Visualization & Formatting
Analytical Data
While comprehensive human pharmacological data is scarce, in vitro studies have begun to elucidate the receptor binding profiles of 4-substituted tryptamines.
| Compound | 5-HT2A Potency (EC50, nM) | HTR Potency (ED50, mg/kg) |
| 4-AcO-DET | 0.71 | 1.81 |
| 4-AcO-DMT | 0.55 | 1.32 |
| Data from in vivo mouse head-twitch response (HTR) studies and in vitro calcium mobilization assays.[13] |
Experimental Workflows
Analytical Confirmation: The identification of 4-AcO-DET in biological samples or seized materials requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for confirmation.
Caption: A generalized workflow for the analytical confirmation of 4-AcO-DET.
Conclusion
4-AcO-DET represents a fascinating chapter in the history of psychedelic research, originating from the pioneering work of Albert Hofmann. While its pharmacological profile is believed to mirror that of other classic tryptamines, acting as a prodrug for a 5-HT2A agonist, a comprehensive understanding of its effects in humans remains limited. The evolving legal landscape and the emergence of 4-AcO-DET as a novel psychoactive substance underscore the need for continued research into its chemistry, pharmacology, and toxicology. This guide provides a foundational, technically-grounded resource for professionals engaged in the study of psychoactive compounds.
References
A comprehensive list of references will be compiled based on the citations within this document.
Sources
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- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. acs.org [acs.org]
- 7. [Elucidation of the structure and the synthesis of psilocybin] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 10. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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